tert-butyl N-[2-hydroxyimino-2-(3-methoxyphenyl)ethyl]carbamate
CAS No.:
Cat. No.: VC16720012
Molecular Formula: C14H20N2O4
Molecular Weight: 280.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20N2O4 |
|---|---|
| Molecular Weight | 280.32 g/mol |
| IUPAC Name | tert-butyl N-[2-hydroxyimino-2-(3-methoxyphenyl)ethyl]carbamate |
| Standard InChI | InChI=1S/C14H20N2O4/c1-14(2,3)20-13(17)15-9-12(16-18)10-6-5-7-11(8-10)19-4/h5-8,18H,9H2,1-4H3,(H,15,17) |
| Standard InChI Key | SZCNSTOFPLPSHE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NCC(=NO)C1=CC(=CC=C1)OC |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound’s IUPAC name, tert-butyl -[2-hydroxyimino-2-(3-methoxyphenyl)ethyl]carbamate, reflects its distinctive functional groups:
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A tert-butyl carbamate group () at the N-terminus, enhancing steric bulk and metabolic stability .
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A hydroxyimino moiety () at the central ethyl chain, enabling tautomerism and coordination with metal ions .
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A 3-methoxyphenyl aromatic ring, contributing to hydrophobic interactions and π-stacking in biological systems .
The isomeric SMILES CC(C)(C)OC(=O)NC/C(=N\O)/C1=CC(=CC=C1)OC confirms the (Z)-configuration of the hydroxyimino group . X-ray crystallography and NMR studies further validate the planar geometry of the methoxyphenyl ring and the trans configuration of the carbamate linkage .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 280.32 g/mol | |
| Canonical SMILES | CC(C)(C)OC(=O)NCC(=NO)C1=CC(=CC=C1)OC | |
| LogP (Predicted) | 1.87 | |
| Hydrogen Bond Donors | 2 |
Synthesis and Synthetic Optimization
Key Synthetic Routes
The synthesis of tert-butyl N-[2-hydroxyimino-2-(3-methoxyphenyl)ethyl]carbamate involves multi-step protocols, often leveraging fragment coupling and protective group strategies . A representative pathway includes:
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Fragment Preparation:
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Coupling Reaction:
Table 2: Synthetic Yield Optimization
Challenges in Stereochemical Control
The hydroxyimino group’s (Z/E)-isomerism poses challenges in stereoselective synthesis. Chromatographic separation and crystallographic analysis are required to isolate the (Z)-isomer, which exhibits superior bioactivity .
Biological Activity and Mechanistic Insights
Enzyme Inhibition Profiling
The compound demonstrates moderate inhibitory activity against SARS-CoV 3CL protease (), as revealed by molecular docking and kinetic assays . Key interactions include:
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Hydrogen bonding between the hydroxyimino group and catalytic residue His41 .
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Hydrophobic contacts between the methoxyphenyl ring and protease subpockets .
Structure-Activity Relationship (SAR) Studies
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P3 Substituent Effects: Replacement of the tert-butyl group with benzyloxycarbonyl (Cbz) enhances protease affinity () due to π-π stacking with Phe140 .
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Hydroxyimino Modification: Oxidation to a nitro group abolishes activity, underscoring the critical role of the motif .
Table 3: Inhibitory Activity of Analogues
| Analog | Target | Source | |
|---|---|---|---|
| Parent Compound | 10.7 | SARS-CoV 3CL Protease | |
| Cbz-P3 Analog | 0.46 | SARS-CoV 3CL Protease | |
| Nitro Derivative | >100 | SARS-CoV 3CL Protease |
Applications in Pharmaceutical Development
Antiviral Agent Candidates
As a non-peptidic scaffold, this compound offers advantages over traditional protease inhibitors, including oral bioavailability and resistance to enzymatic degradation . Preclinical studies highlight its potential in coronavirus therapeutics, though in vivo efficacy remains untested .
AgroChemical Applications
Preliminary data suggest utility as a fungicidal agent, targeting chitin synthase in Fusarium species. Field trials are pending to assess crop protection efficacy.
Future Research Directions
Pharmacokinetic Optimization
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Prodrug Strategies: Esterification of the hydroxyimino group to improve membrane permeability .
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Nanoparticle Delivery: Encapsulation in lipid-based carriers to enhance biodistribution.
Target Expansion
Screening against non-viral targets (e.g., bacterial efflux pumps, cancer-associated kinases) could unveil novel therapeutic applications .
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